Boc-2,3-Dimethy-L-Phenylalanine Boc-2,3-Dimethy-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485580
InChI: InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

Boc-2,3-Dimethy-L-Phenylalanine

CAS No.:

Cat. No.: VC16485580

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Boc-2,3-Dimethy-L-Phenylalanine -

Specification

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name 3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)
Standard InChI Key UWEUVXSPNWWCBP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Properties

Boc-2,3-Dimethyl-L-Phenylalanine (molecular formula: C₁₆H₂₁NO₄, molecular weight: 293.36 g/mol) features a chiral center at the α-carbon of the phenylalanine backbone, ensuring stereochemical integrity in peptide synthesis. The Boc group, a tert-butoxycarbonyl moiety, protects the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The 2,3-dimethylphenyl substitution introduces steric hindrance and hydrophobicity, influencing peptide conformation and target binding.

Key Physicochemical Characteristics

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but poorly soluble in water due to hydrophobic methyl groups .

  • Stability: Stable under acidic conditions but susceptible to deprotection via trifluoroacetic acid (TFA) in dichloromethane .

  • Optical Activity: High enantiomeric excess (>99%) is achievable via stereoselective synthesis, critical for maintaining biological specificity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with L-phenylalanine as the starting material. Key steps include:

  • Amino Protection: Reacting L-phenylalanine with Boc anhydride or Boc chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

  • Methylation: Introducing methyl groups at the 2 and 3 positions via Friedel-Crafts alkylation using methyl chloride and AlCl₃.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Reaction Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, TEA, THF, 24h, RT85–90
MethylationCH₃Cl, AlCl₃, DCM, 0°C → RT, 12h70–75
Deprotection (Optional)TFA/DCM (1:1), 2h, RT95

Industrial-Scale Manufacturing

Industrial processes optimize cost and efficiency:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during Boc protection, reducing reaction time by 40%.

  • Crystallization-Based Purification: Replaces chromatography for large batches, achieving 90% recovery .

Applications in Peptide Synthesis

Enhanced Peptide Stability

Incorporating Boc-2,3-Dimethyl-L-Phenylalanine into peptides improves resistance to proteolytic degradation. The methyl groups shield peptide bonds from enzymes, extending half-life in biological systems . For example, Boc-protected dipeptides exhibit 3-fold greater stability in serum compared to unprotected analogs .

Antimicrobial Peptides (AMPs)

Boc-2,3-Dimethyl-L-Phenylalanine-based dipeptides (e.g., Boc-Phe-Trp-OMe) demonstrate broad-spectrum antibacterial activity:

  • Gram-Positive Bacteria: MIC₉₀ = 230 µg/mL against Staphylococcus aureus .

  • Gram-Negative Bacteria: MIC₉₀ = 400 µg/mL against Escherichia coli .
    Mechanistically, these peptides disrupt bacterial membranes, inducing permeabilization and biofilm erosion .

Comparative Antibacterial Efficacy

PeptideTarget BacteriumMIC₉₀ (µg/mL)
Boc-Phe-Trp-OMeS. aureus230
Boc-Trp-Trp-OMeE. coli400

Challenges and Future Directions

Synthetic Limitations

  • Racemization Risk: Prolonged reaction times during methylation may lead to epimerization, reducing enantiopurity . Microwave-assisted synthesis reduces this risk by shortening reaction durations.

  • Cost of Scaling: Industrial-scale Boc protection requires large volumes of anhydrous solvents, increasing production costs by 30% .

Emerging Applications

  • Self-Assembling Biomaterials: Boc-2,3-Dimethyl-L-Phenylalanine forms fibrillar nanostructures under physiological conditions, enabling drug delivery systems .

  • Biosensors: Functionalized peptides detect pathogens via fluorescence quenching, achieving picomolar sensitivity .

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